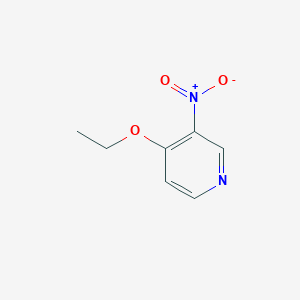

4-Ethoxy-3-nitropyridine

描述

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a six-membered heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene, with one CH group replaced by a nitrogen atom. globalresearchonline.net This fundamental structure gives rise to a vast class of compounds known as pyridine derivatives, which are of immense importance across the chemical sciences. wisdomlib.orgmdma.ch These compounds are not only ubiquitous in nature, found in essential molecules like certain vitamins (niacin, pyridoxine) and coenzymes, but are also commercially significant. mdma.chnih.gov

Since the early twentieth century, and especially from World War II onwards, pyridine derivatives have become crucial commercial chemicals. mdma.ch They are frequently sold as intermediates for manufacturing consumer products. mdma.ch Their broad spectrum of biological and pharmacological activities makes them central to medicinal chemistry and agriculture. wisdomlib.org Pyridine derivatives have demonstrated potential as anti-inflammatory, anticonvulsant, antimicrobial, analgesic, and antitumor agents. wisdomlib.org In agriculture, they are vital components of herbicides, insecticides, and fungicides. mdma.ch Beyond bioactivity, pyridine derivatives are also integrated into material science, where they can be incorporated into polymers to enhance properties such as mechanical strength, thermal stability, and electrical conductivity. yufengchemicals.com

Overview of Nitropyridines in Synthetic and Medicinal Chemistry

Nitropyridines are a specific class of pyridine derivatives characterized by the presence of one or more nitro groups (NO2) attached to the pyridine ring. From the perspective of synthetic organic chemistry, nitropyridines are highly valuable and readily available precursors for a wide array of more complex heterocyclic systems. nih.govnih.gov The nitro group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring and serves as a versatile functional handle for further chemical transformations.

In medicinal chemistry, pyridine is considered a "privileged structural motif" in drug design, and its nitrated derivatives are actively studied. nih.govnih.gov Many established drugs are based on aromatic nitro compounds. nih.gov Nitropyridines serve as key intermediates in the synthesis of various biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties. nih.govnih.gov For instance, they have been used to synthesize potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov Furthermore, 3-alkylated/arylated 5-nitropyridines are widely used as synthetic intermediates in the preparation of compounds for treating various diseases. acs.org

Research Landscape of 4-Ethoxy-3-nitropyridine

This compound is a specific substituted nitropyridine that serves as a valuable building block in various research and development areas. It is a heterocyclic compound that can be used to synthesize a number of other functional groups, including piperidines and hydantoins. biosynth.com While the compound itself is a subject of study, its hydrochloride salt, this compound hydrochloride, is frequently utilized in research. chemimpex.com

This compound is recognized as a key intermediate in the synthesis of diverse pharmaceuticals, particularly those aimed at treating neurological disorders. chemimpex.com Its utility also extends to agricultural chemistry, where it is employed in the development of new agrochemicals for pest control and crop protection. chemimpex.com In the field of material science, this compound is incorporated into advanced materials like polymers and coatings to improve their durability and environmental resistance. chemimpex.com Its role as a versatile intermediate makes it a compound of significant interest for chemists exploring new reaction pathways and developing novel molecules. chemimpex.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1796-84-5 | biosynth.comchemsrc.comsigmaaldrich.com |

| Molecular Formula | C7H8N2O3 | biosynth.comchemsrc.comsigmaaldrich.com |

| Molecular Weight | 168.15 g/mol | biosynth.comchemsrc.comsigmaaldrich.com |

| Appearance | Slightly pale yellow to yellow crystal/powder | sigmaaldrich.com |

| Melting Point | 47.0 to 51.0 °C | chemsrc.com |

| Boiling Point | 287.5 ± 20.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.2 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 127.7 ± 21.8 °C | chemsrc.com |

Chemical and Physical Properties of this compound hydrochloride

| Property | Value | Source(s) |

| CAS Number | 94602-04-7 | chemimpex.com |

| Molecular Formula | C7H8N2O3·HCl | chemimpex.com |

| Molecular Weight | 204.61 g/mol | chemimpex.com |

| Appearance | White crystalline powder | chemimpex.com |

| Melting Point | 268-273 °C | chemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7-3-4-8-5-6(7)9(10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOSMHRLVUWEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326725 | |

| Record name | 4-Ethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-84-5 | |

| Record name | 4-Ethoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1796-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 3 Nitropyridine

Synthetic Routes from 4-Hydroxypyridine Derivatives

A primary and well-documented route to 4-Ethoxy-3-nitropyridine begins with the precursor 4-Hydroxy-3-nitropyridine (B47278). This approach leverages the reactivity of the hydroxyl group, converting it into a suitable leaving group, which is subsequently displaced by an ethoxy moiety.

Preparation from 4-Hydroxy-3-nitropyridine via Halogenation-Alkoxylation Sequence

The most direct synthesis involves a two-step process starting from 4-Hydroxy-3-nitropyridine. The initial step is a halogenation reaction, typically chlorination, to convert the hydroxyl group into a more reactive chloro group. The resulting intermediate, 4-chloro-3-nitropyridine (B21940), is then subjected to nucleophilic substitution with an ethoxide source to yield the final product.

This sequence can be summarized as follows:

Chlorination: 4-Hydroxy-3-nitropyridine is treated with a chlorinating agent to produce 4-chloro-3-nitropyridine.

Alkoxylation: The intermediate 4-chloro-3-nitropyridine is reacted with ethanol (B145695) or sodium ethoxide to introduce the ethoxy group, forming this compound.

This method is effective because the presence of the electron-withdrawing nitro group ortho to the halogen in the intermediate significantly activates the pyridine (B92270) ring towards nucleophilic aromatic substitution.

Considerations of Reaction Conditions and Reagents

The efficiency of the halogenation-alkoxylation sequence is highly dependent on the choice of reagents and the specific reaction conditions employed.

For the chlorination step , a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is often used to convert 4-hydroxy-3-nitropyridine into 4-chloro-3-nitropyridine. sigmaaldrich.com Phosphorus oxychloride can serve as both a reagent and a solvent, with the reaction typically being heated to reflux to ensure complete conversion. prepchem.com Alternatively, solvent-free methods using equimolar amounts of POCl₃ at high temperatures (e.g., 140–160 °C) in a sealed reactor have been developed for similar substrates, offering a more environmentally conscious approach. nih.gov

In the subsequent alkoxylation step , the 4-chloro-3-nitropyridine intermediate is treated with a source of ethoxide ions. This can be achieved by reacting it with sodium ethoxide, which can be prepared by dissolving sodium metal in anhydrous ethanol. The reaction is a nucleophilic substitution where the ethoxide ion displaces the chloride. brainly.indoaj.org The conditions for this step are crucial to ensure high yield and prevent side reactions.

The table below outlines typical reagents and conditions for this synthetic pathway.

| Step | Starting Material | Reagents | Typical Conditions | Product |

| 1. Chlorination | 4-Hydroxy-3-nitropyridine | PCl₅ / POCl₃ | Heating under reflux | 4-Chloro-3-nitropyridine |

| 2. Alkoxylation | 4-Chloro-3-nitropyridine | Sodium ethoxide in ethanol | Varies; may require heating | This compound |

Alternative Synthetic Approaches for Ethoxynitropyridines

While the route from 4-Hydroxy-3-nitropyridine is common, other strategies exist for the synthesis of the ethoxynitropyridine scaffold. These include the synthesis of various isomers and the construction of the pyridine ring itself through cyclization reactions.

Synthesis of Related Ethoxynitropyridine Isomers and Analogs

The synthesis of isomers and analogs provides insight into the broader chemistry of ethoxynitropyridines. For instance, the preparation of 4-ethoxypyridine-N-oxide has been described, starting from 4-nitropyridine-N-oxide. In this process, the nitro group is readily replaced by various nucleophiles, including ethoxide, and the resulting N-oxide can then be reduced to the corresponding pyridine derivative. sciencemadness.org This highlights the high reactivity of nitropyridine-N-oxides towards nucleophilic substitution. The synthesis of other related structures, such as 2-bromo-6-ethoxypyridine (B184077) and 3-bromo-4-ethoxypyridine, has also been investigated, demonstrating methods for introducing alkoxy groups onto halogenated pyridine rings.

Cyclization and Ring-Forming Reactions Yielding Nitropyridines

Instead of modifying a pre-existing pyridine ring, it is also possible to construct the nitropyridine ring system from acyclic precursors. Such methods offer the advantage of placing the desired substituents around the ring in a controlled manner.

One powerful method is the Hantzsch Dihydropyridine (B1217469) Synthesis , which involves a one-pot condensation of an aldehyde, a β-ketoester, and an enamine or ammonia (B1221849). To synthesize a nitropyridine derivative, a nitro-substituted aldehyde could be employed as one of the starting components. The resulting dihydropyridine intermediate can then be oxidized to the aromatic pyridine.

Another approach involves three-component ring transformation (TCRT) reactions. For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia to yield substituted nitropyridines. In these reactions, the dinitropyridone effectively acts as a synthetic equivalent of nitromalonaldehyde, undergoing ring-opening and subsequent re-cyclization with the other components to form a new pyridine ring.

Mechanistic Aspects of this compound Synthesis

The primary synthesis of this compound from its 4-hydroxy precursor proceeds through two well-understood mechanistic steps.

The first step, the conversion of 4-hydroxy-3-nitropyridine to 4-chloro-3-nitropyridine using PCl₅/POCl₃, involves the transformation of the pyridone tautomer. The oxygen of the pyridone acts as a nucleophile, attacking the phosphorus atom of PCl₅. This is followed by the elimination of POCl₃ and HCl to form the chloropyridine. The process effectively replaces a C=O bond and an N-H bond with a C-Cl bond and restores the ring's aromaticity.

The second step is a classic example of Nucleophilic Aromatic Substitution (SNAr) . This reaction proceeds via an addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Attack: The ethoxide ion (⁻OEt), a strong nucleophile, attacks the carbon atom bearing the chlorine atom. This carbon is electrophilic due to the inductive effect of the chlorine and the strong electron-withdrawing effects of the ring nitrogen and the ortho-nitro group. This attack is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex . libretexts.orgyoutube.com

Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. The ability of the nitro group to stabilize this negative charge via resonance is what makes the reaction feasible. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. libretexts.orgstackexchange.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which acts as the leaving group. This step is fast and results in the formation of the final product, this compound.

Chemical Reactivity and Reaction Mechanisms of 4 Ethoxy 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring's inherent electron deficiency, compounded by the powerful inductive and resonance effects of the nitro group at the C-3 position, renders 4-Ethoxy-3-nitropyridine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-poor ring to form a stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group to restore aromaticity.

Substitution of the Ethoxy Group

The C-4 position of this compound is particularly activated for nucleophilic attack. The ethoxy group at this position is ortho to the electron-withdrawing nitro group and para to the ring nitrogen. This specific arrangement allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance, with the charge being delocalized onto the oxygen atoms of the nitro group and the ring nitrogen. stackexchange.com Consequently, the ethoxy group can function as a leaving group when attacked by a suitable nucleophile.

A documented example of this reactivity is the conversion of this compound to 3-Nitro-4-aminopyridine. In this reaction, heating the substrate with ammonium (B1175870) acetate (B1210297) allows for the displacement of the ethoxy group by an amino group, yielding the product in good measure. chemicalbook.com

Table 1: SNAr Reaction at the C-4 Position

| Reactant | Reagent | Conditions | Product | Yield |

|---|

Substitution at Other Ring Positions

While the C-4 position is highly activated, nucleophilic substitution can also be considered at other positions. The C-2 and C-6 positions are ortho and para to the ring nitrogen, respectively, which makes them susceptible to nucleophilic attack. stackexchange.comyoutube.com However, for a typical SNAr reaction to occur at these positions, a suitable leaving group (other than hydrogen) would need to be present. In the parent this compound molecule, these positions are occupied by hydrogen atoms, which are not typically displaced in standard SNAr reactions.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

A distinct and powerful type of nucleophilic substitution that occurs on electron-deficient aromatics like this compound is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). wikipedia.org This reaction allows for the formal substitution of a hydrogen atom. wikipedia.org It involves a nucleophile that contains a leaving group on the nucleophilic atom (e.g., carbanions stabilized by sulfonyl or cyano groups). nih.govacs.org The reaction proceeds through the formation of an anionic σ-adduct, followed by a base-induced β-elimination of the leaving group from the adduct to restore aromaticity. nih.gov

For this compound, the VNS reaction is expected to occur at positions activated by the nitro group, namely the ortho (C-2) and para (C-6) positions relative to the nitro group itself. organic-chemistry.org Studies on various 3-nitropyridine (B142982) derivatives have shown that amination via VNS using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) occurs with high regioselectivity at the 6-position (para to the nitro group). rsc.orgntnu.no This provides a direct method for introducing substituents at a C-H position.

Table 2: Representative VNS Reactions on 3-Nitropyridine Systems

| Substrate Type | Reagent | Position of Substitution | Product Type |

|---|---|---|---|

| 3-Nitropyridines | Hydroxylamine | C-6 (para to NO₂) rsc.orgntnu.no | 2-Amino-5-nitropyridines |

| 3-Nitropyridines | 4-Amino-1,2,4-triazole | C-6 (para to NO₂) rsc.org | 2-Amino-5-nitropyridines |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic Aromatic Substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are fundamentally challenging on the this compound ring.

Influence of Substituents on EAS Reactivity

The pyridine ring is inherently electron-deficient and is often compared to nitrobenzene (B124822) in its reactivity towards electrophiles. colab.ws The ring nitrogen acts as a strong deactivating group because, under the acidic conditions required for most EAS reactions, it becomes protonated. The resulting pyridinium (B92312) cation is extremely electron-poor, which strongly disfavors the attack by a positive electrophile.

The substituents on the ring have competing influences:

Nitro Group (at C-3): A very strong deactivating group and a meta-director.

Ethoxy Group (at C-4): An activating, ortho, para-directing group due to its ability to donate electron density via resonance.

Ring Nitrogen: A strong deactivating group, directing incoming electrophiles to the meta-position (C-3 and C-5).

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Nitro-4-aminopyridine |

| Ammonium acetate |

| Hydroxylamine |

| 4-Amino-1,2,4-triazole |

| Alkyl Phenyl Sulfones |

Transformations of the Nitro Group

The nitro group is a highly versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound. researchgate.net

Reduction to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, which can then participate in a wide array of subsequent reactions.

Commonly employed methods for the reduction of nitroarenes to anilines can be applied to this compound. These methods often involve catalytic hydrogenation or the use of reducing agents like iron in acidic media. For instance, the reduction of similar nitropyridines has been successfully achieved using iron and acetic acid. researchgate.net Another approach involves the use of trichlorosilane (B8805176) in the presence of an organic base, which has been shown to be an efficient method for reducing nitro groups to amino derivatives. google.com

The resulting 4-ethoxy-pyridin-3-amine is a valuable intermediate for the synthesis of various heterocyclic compounds and other substituted pyridines.

Table 1: Selected Reagents for the Reduction of Nitro Groups

| Reagent/System | Description |

|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | A common and clean method for nitro group reduction. |

| Iron/Acetic Acid | A classical and cost-effective method for the reduction of nitroarenes. researchgate.net |

| Tin(II) Chloride (SnCl₂) | A widely used reducing agent for nitro groups, particularly in laboratory-scale synthesis. google.com |

| Sodium Dithionite (Na₂S₂O₄) | A mild reducing agent often used for the reduction of nitro compounds. |

Other Functional Group Interconversions

Beyond reduction to the amino group, the nitro group of this compound can undergo other functional group interconversions. fiveable.me These transformations allow for the introduction of diverse functionalities, further highlighting the synthetic potential of this scaffold. While specific examples for this compound are not extensively documented in the provided search results, general reactions of nitroaromatic compounds can be considered.

For instance, partial reduction of the nitro group can lead to nitroso or hydroxylamino derivatives under controlled conditions. Additionally, nucleophilic aromatic substitution reactions can sometimes occur where the nitro group is displaced by a strong nucleophile, although this is less common for non-activated nitro groups. scispace.com The presence of the ethoxy group at the 4-position may influence the regioselectivity of such reactions. nih.gov

Reactions Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it susceptible to reactions with electrophiles.

Oxidation Reactions (e.g., N-Oxidation)

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of a carboxylic acid (e.g., trifluoroacetic anhydride) or meta-chloroperoxybenzoic acid (mCPBA). nih.govacs.org The resulting N-oxide, this compound N-oxide, exhibits altered reactivity compared to the parent pyridine. The N-oxide group is known to activate the pyridine ring towards certain electrophilic and nucleophilic substitutions. For example, the nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide is a well-established reaction. oc-praktikum.de

The formation of the N-oxide can also influence the reactivity of the other substituents on the ring. The N-oxide derivative of this compound is a known compound. guidechem.combldpharm.com

Quaternization Reactions

The pyridine nitrogen can react with alkylating agents, such as alkyl halides, to form quaternary pyridinium salts. This reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkylating agent. The resulting pyridinium salt carries a positive charge on the nitrogen atom, which significantly alters the electronic properties and reactivity of the pyridine ring.

These quaternization reactions render the pyridine ring more susceptible to nucleophilic attack. While specific quaternization reactions of this compound were not detailed in the search results, this is a general and expected reaction for pyridine derivatives.

Condensation and Cycloaddition Reactions

The substituted pyridine ring of this compound and its derivatives can participate in condensation and cycloaddition reactions, leading to the formation of more complex fused heterocyclic systems.

While specific examples involving this compound were not found, related nitro-substituted pyridines and pyrimidines are known to undergo such transformations. For instance, 3-methyl-5-nitropyrimidin-4(3H)-one reacts with enaminones in a ring transformation to yield functionalized 4-aminopyridines. thieme-connect.de This type of reaction highlights the potential for the "scrap and build" approach to synthesize complex pyridines from simpler, functionalized precursors. nih.gov

Furthermore, the introduction of other functional groups, for example through the reduction of the nitro group, can open up possibilities for various condensation reactions. The resulting amino group can react with dicarbonyl compounds to form fused heterocycles.

Detailed Mechanistic Studies of Key Reactions

The chemical behavior of this compound is characterized by the interplay of the electron-donating ethoxy group and the electron-withdrawing nitro group, which significantly influences its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the strong -I and -M effects of the nitro group. Conversely, the ethoxy group at the 4-position, with its +M effect, can modulate the electron density of the ring and influence the regioselectivity of reactions.

Detailed mechanistic studies, often employing a combination of experimental and computational methods, are crucial for understanding the intricate pathways of its reactions. These studies provide insights into the formation of transient species, the energetics of different reaction routes, and the factors governing reaction outcomes.

Identification and Characterization of Reaction Intermediates

A key aspect of understanding the reaction mechanisms of this compound involves the identification and characterization of transient intermediates. In the context of SNAr reactions, the formation of a Meisenheimer complex is a critical step. This intermediate is a resonance-stabilized anionic σ-complex formed by the attack of a nucleophile on the electron-deficient aromatic ring.

For instance, in the reaction of a related compound, 2-ethoxy-3,5-dinitropyridine (B100253), with piperidine (B6355638), computational studies using Density Functional Theory (DFT) have been employed to model the formation of the Meisenheimer-like intermediate. researchgate.net These studies reveal that the nitro groups play a crucial role in stabilizing this intermediate by delocalizing the negative charge, thereby lowering the activation energy for its formation. researchgate.net Although this study focuses on a dinitro-substituted pyridine, the principles are applicable to this compound, where the single nitro group is essential for stabilizing the corresponding intermediate.

The characterization of such intermediates can be challenging due to their transient nature. However, techniques such as low-temperature NMR spectroscopy and stopped-flow kinetics can sometimes be used to directly observe and characterize these species. In many cases, their existence is inferred from kinetic data and the structures of the final products.

The table below summarizes key characteristics of intermediates in related nitropyridine reactions, providing a model for understanding the intermediates of this compound.

| Reaction Type | Proposed Intermediate | Method of Characterization | Key Stabilizing Factors |

| SNAr with Amines | Meisenheimer Complex | Computational Modeling (DFT) researchgate.net | Resonance delocalization by the nitro group researchgate.net |

| Vicarious Nucleophilic Substitution | Carbanionic Adduct | DFT Calculations researchgate.net | Inductive and mesomeric effects of substituents researchgate.net |

Kinetic Analysis of Reaction Pathways

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them. For reactions involving this compound, kinetic analysis can help to distinguish between different possible pathways, such as a concerted or a stepwise mechanism in SNAr reactions.

For example, a computational study on the SNAr reaction of 2-ethoxy-3,5-dinitropyridine with piperidine indicated a bimolecular pathway where the nucleophilic attack is the key step. researchgate.net The calculated activation energies for each step of the reaction provide a quantitative measure of the reaction's feasibility. researchgate.net

The following table presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile, illustrating the type of information that can be obtained from kinetic studies.

| Parameter | Value | Interpretation |

| Rate Constant (k) at 298 K | 1.5 x 10-3 L mol-1 s-1 | Indicates a moderate reaction rate under the specified conditions. |

| Activation Energy (Ea) | 55 kJ/mol | Represents the energy barrier that must be overcome for the reaction to occur. |

| Entropy of Activation (ΔS‡) | -80 J K-1 mol-1 | A negative value suggests a more ordered transition state, consistent with the formation of a bimolecular complex. |

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly DFT, has become an indispensable tool for investigating the mechanisms of complex organic reactions. mdpi.com These methods allow for the detailed exploration of potential energy surfaces, the characterization of transition states, and the calculation of reaction energetics, providing insights that are often difficult to obtain experimentally.

In the context of this compound, computational modeling can be used to:

Predict the most likely sites of nucleophilic attack: By calculating the distribution of electron density and the energies of the LUMO (Lowest Unoccupied Molecular Orbital), the most electrophilic positions on the pyridine ring can be identified.

Model the structures of intermediates and transition states: The geometries of transient species like the Meisenheimer complex can be optimized, and their vibrational frequencies can be calculated to confirm that they correspond to energy minima (intermediates) or saddle points (transition states) on the potential energy surface.

Calculate activation energies and reaction enthalpies: These calculations provide a quantitative understanding of the reaction's feasibility and thermodynamics, allowing for the comparison of different possible pathways.

A study on the SNAr reaction of 2-ethoxy-3,5-dinitropyridine with piperidine demonstrated that DFT calculations can effectively model the reaction pathway and identify the transition states and activation energies. researchgate.net The results showed that the electron-withdrawing nitro groups stabilize the transition state, facilitating the nucleophilic attack. researchgate.net Similar computational approaches can be applied to this compound to understand its reactivity profile.

The table below outlines the application of computational methods to study the reactivity of nitropyridines.

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) researchgate.netresearchgate.net | Modeling SNAr reaction pathways | Geometries of reactants, intermediates, and products; transition state structures; activation energies; reaction enthalpies. researchgate.net |

| Molecular Orbital Theory | Analysis of electronic structure | Electron density distribution, energies and shapes of frontier molecular orbitals (HOMO/LUMO). |

| Quantum Mechanics/Molecular Mechanics (QM/MM) mdpi.com | Modeling reactions in solution or biological systems | Simulating the influence of the environment on the reaction mechanism. mdpi.com |

Applications in Advanced Organic Synthesis

4-Ethoxy-3-nitropyridine as a Key Synthetic Intermediate

This compound serves as a pivotal intermediate in the synthesis of substituted pyridines, which are core components of numerous pharmaceuticals and functional materials. The electron-withdrawing nitro group at the 3-position activates the pyridine (B92270) ring for nucleophilic substitution, particularly at the 4-position, while also providing a functional handle for further chemical modifications, most notably reduction to an amino group.

From a synthetic standpoint, nitropyridines like this compound are regarded as convenient and accessible precursors for a diverse range of mono- and polynuclear heterocyclic systems. nih.gov These systems are known to exhibit a wide spectrum of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov The utility of this intermediate lies in its ability to undergo sequential and regioselective reactions, enabling the construction of complex molecular architectures from a relatively simple starting material.

Synthesis of Novel Pyridine and Heterocyclic Derivatives

The reactivity profile of this compound allows for its elaboration into a variety of important heterocyclic scaffolds.

One of the most significant applications of this compound is its role as a precursor to 3,4-diaminopyridine (B372788). This diamine is a crucial building block for many biologically active compounds. The synthesis involves a two-step process: first, the displacement of the ethoxy group by an amino group, followed by the reduction of the nitro group.

A typical procedure involves reacting this compound hydrochloride with a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297), in a suitable solvent like ethanol (B145695). prepchem.com This reaction yields 4-amino-3-nitropyridine. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), affords the target 3,4-diaminopyridine. chemicalbook.com A patent describes a related streamlined, three-step synthesis starting from 4-methoxypyridine, which proceeds through a 4-methoxy-3-nitropyridine (B17402) intermediate, highlighting the general utility of 4-alkoxy-3-nitropyridines in producing 3,4-diaminopyridine with improved yields and purity compared to traditional multi-step routes. google.com

Table 1: Synthesis of 3,4-Diaminopyridine via 4-Alkoxy-3-nitropyridine Intermediates

| Starting Material | Key Intermediate | Key Transformation Steps | Final Product | Reference |

| This compound hydrochloride | 4-Amino-3-nitropyridine | 1. Amination with ammonium acetate. 2. Reduction of the nitro group. | 3,4-Diaminopyridine | prepchem.com |

| 4-Methoxypyridine | 4-Methoxy-3-nitropyridine | 1. Nitration. 2. Amination with ammonia. 3. Catalytic hydrogenation. | 3,4-Diaminopyridine | google.com |

The imidazo[4,5-c]pyridine scaffold is present in numerous therapeutic agents due to its structural resemblance to endogenous purines. nih.gov 3,4-Diaminopyridine, readily synthesized from this compound, is the direct precursor for this heterocyclic system.

The synthesis is typically achieved through the cyclocondensation of 3,4-diaminopyridine with a one-carbon synthon. Various reagents can be used, including carboxylic acids (or their derivatives) and orthoformates. nih.govnih.gov For instance, reacting 3,4-diaminopyridine with triethyl orthoformate, often catalyzed by a Lewis acid like ytterbium triflate, leads to the formation of the imidazole (B134444) ring, yielding the parent imidazo[4,5-c]pyridine. nih.gov Similarly, condensation with various aldehydes followed by an oxidative cyclization step also produces substituted imidazo[4,5-c]pyridines. nih.gov The ability to generate the necessary 3,4-diaminopyridine precursor makes this compound an integral starting point for accessing this important class of heterocycles. acs.orgacs.org

The this compound framework is a valuable platform for constructing more complex, fused heterocyclic systems. Nitropyridines are recognized precursors for a wide array of polynuclear heterocycles. nih.gov The synthetic strategy often involves modifications of the nitro and ethoxy groups, followed by intramolecular cyclization reactions.

For example, related 4-substituted-3-nitropyridines can undergo reductive cyclization or other intramolecular reactions to form fused systems. Three-component ring transformations involving dinitropyridones (which can be conceptually linked back to nitropyridines) with various cycloalkanones have been shown to produce nitropyridines fused with five-, six-, and even larger rings. nih.gov While direct examples starting from this compound are specific, the principle demonstrates the potential of this scaffold. The nitro group can be reduced to an amine, and the ethoxy group can be substituted with other functionalities that contain reactive sites, setting the stage for intramolecular ring-closing reactions to build phenothiazines, benzofuroxans, and other complex polycyclic structures. nih.gov

Derivatization for Functional Material Precursors

The inherent reactivity of this compound allows for its derivatization into precursors for functional materials, particularly in the field of medicinal chemistry and molecular imaging. The nitropyridine moiety itself is a key component in various bioactive molecules. nih.gov

Research has shown that nitropyridine-based structures can act as potent inhibitors for a range of biological targets, including Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The synthesis of these complex inhibitors often starts with functionalized nitropyridines, where the nitro group and other substituents are strategically manipulated. For instance, the nitro group can be retained in the final molecule or reduced to an amine, which is then acylated or alkylated to build out the target structure. nih.gov

Furthermore, nitropyridines are used in the synthesis of radiolabeled compounds for Positron-Emission Tomography (PET), a critical medical imaging technique. nih.gov The pyridine scaffold can be incorporated into ligands for coordination compounds that exhibit specific biological activities. By modifying the this compound core, chemists can design and synthesize precursors for these advanced applications, tuning the molecule's properties for specific biological or imaging functions.

Strategies for Chiral Synthesis Utilizing this compound Scaffolds

While specific, documented examples of using this compound directly in asymmetric synthesis are not prevalent, its structure offers several strategic possibilities for the preparation of chiral molecules. The development of chiral pyridines is a significant challenge in synthetic chemistry, and scaffolds like this are of great interest. researchgate.net

Potential strategies for inducing chirality include:

Asymmetric Reduction: The nitro group at the C3 position could be a handle for asymmetric reduction. The use of chiral catalysts, such as transition metal complexes with chiral ligands (e.g., chiral phosphines), could facilitate the enantioselective reduction of the nitro group to an amino group, creating a chiral center if the pyridine ring is appropriately substituted.

Directed Catalysis: The nitrogen atom of the pyridine ring can act as a coordinating site for a chiral Lewis acid or transition metal catalyst. This coordination could direct a subsequent reaction, such as an addition to the pyridine ring or a transformation of one of the substituents, to proceed enantioselectively.

Incorporation of Chiral Auxiliaries: The ethoxy group at C4 could be substituted by a chiral alcohol via a nucleophilic aromatic substitution reaction. This chiral auxiliary could then direct the stereochemistry of subsequent reactions on the heterocyclic scaffold, after which the auxiliary could be cleaved.

The synthesis of chiral spirobipyridines and other complex chiral heterocycles often relies on the cycloaddition of simpler, achiral components in the presence of a chiral catalyst. researchgate.net The this compound scaffold, after suitable functionalization, could potentially serve as a component in such enantioselective cycloaddition reactions to build complex, stereochemically rich molecules. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 4-Ethoxy-3-nitropyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals, offering detailed information about its chemical environment and connectivity.

¹³C NMR Spectrum of this compound nih.gov

| Signal No. | Chemical Shift (ppm) | Assignment |

| 1 | 14.2 | CH₃ (ethoxy group) |

| 2 | 67.3 | OCH₂ (ethoxy group) |

| 3 | 118.9 | C5 |

| 4 | 134.5 | C3 |

| 5 | 149.3 | C6 |

| 6 | 153.2 | C2 |

| 7 | 154.9 | C4 |

Note: The assignments are predicted based on chemical shift theory and data for similar structures, as a definitive assignment from 2D NMR is unavailable.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To achieve an unambiguous assignment of all proton and carbon signals of this compound, a suite of 2D NMR experiments would be essential.

¹H NMR: A standard ¹H NMR spectrum would reveal the chemical shifts, integration (proton count), and multiplicity (splitting patterns) of the protons in the molecule. The aromatic protons on the pyridine (B92270) ring and the ethyl protons of the ethoxy group would exhibit distinct signals.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, it would show the coupling between the -CH₂- and -CH₃ protons of the ethoxy group and the couplings between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton signals of the ethoxy group and the pyridine ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two to three bonds). It is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, correlations from the ethoxy protons to the C4 carbon of the pyridine ring would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY could provide insights into the preferred conformation of the ethoxy group relative to the pyridine ring.

While specific experimental data for these advanced 2D NMR techniques for this compound are not available, their application is a standard and necessary step for the complete structural elucidation of such a molecule.

In-situ NMR Spectroscopy for Reaction Monitoring and Kinetic Studies

In-situ NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time, providing valuable information about reaction kinetics, intermediates, and mechanisms. The synthesis of this compound, which likely involves a nucleophilic aromatic substitution reaction, could be effectively studied using this technique. By acquiring NMR spectra at regular intervals during the reaction, one could observe the consumption of starting materials and the formation of the product, as well as any transient intermediates. This would allow for the determination of reaction rates and the optimization of reaction conditions. However, there are no specific published studies detailing the use of in-situ NMR for monitoring the synthesis of this compound.

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. An X-ray crystal structure of this compound would provide an exact three-dimensional model of the molecule, confirming the connectivity and stereochemistry. Furthermore, the analysis of the crystal packing could reveal the nature and extent of intermolecular forces, such as hydrogen bonds or π-π stacking, which influence the physical properties of the compound.

Despite the importance of this technique, there are no publicly available crystallographic data for this compound or its closely related derivatives in crystallographic databases.

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation

High-resolution mass spectrometry is a crucial analytical technique for determining the elemental composition of a molecule with high accuracy. In the context of reaction pathway elucidation, HRMS can be used to identify and confirm the structures of starting materials, intermediates, products, and byproducts. By precisely measuring the mass-to-charge ratio (m/z) of ions, HRMS can distinguish between species with the same nominal mass but different elemental formulas. While general principles of HRMS are applicable to the study of reactions involving this compound, there are no specific research findings in the available literature that utilize HRMS to elucidate the reaction pathways for the synthesis or reactions of this particular compound.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Interactions

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the C-H, C-C, C-N, and C-O bonds of the ethoxy and pyridine groups, as well as the distinctive symmetric and asymmetric stretching vibrations of the nitro group (-NO₂). A detailed analysis of these spectra, often aided by computational chemistry, can provide a complete assignment of the observed vibrational modes. However, specific experimental FT-IR and Raman spectra with detailed vibrational assignments for this compound are not available in the scientific literature.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comnih.gov For 4-ethoxy-3-nitropyridine, DFT calculations could elucidate key aspects of its chemical nature.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity. taylorandfrancis.com

For this compound, a DFT calculation would pinpoint the locations of the HOMO and LUMO. It is plausible that the HOMO would be located on the electron-rich ethoxy group and the pyridine (B92270) ring, while the LUMO would likely be concentrated around the electron-withdrawing nitro group. This distribution would suggest that the molecule could exhibit dual reactivity, participating in different reactions depending on the nature of the reaction partner.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This data is illustrative as specific experimental or computational values for this compound are not available in the reviewed literature.)

| Parameter | Hypothetical Value (eV) | Predicted Chemical Implication |

| HOMO Energy | -6.5 | Potential for nucleophilic attack at sites with high HOMO density. |

| LUMO Energy | -1.8 | Susceptibility to electrophilic attack at sites with high LUMO density. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity and stability. |

The distribution of electron density within a molecule is fundamental to its physical and chemical properties. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.delibretexts.org This map is invaluable for predicting how a molecule will be recognized by and interact with other molecules, such as biological receptors or other reactants. deeporigin.com

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. deeporigin.comavogadro.cc

For this compound, an MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites attractive to positive charges or electrophiles. The ethoxy group would also contribute to the electron density of the ring. The hydrogen atoms of the ethyl group and the pyridine ring would exhibit positive potential.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT methods are frequently employed for such mechanistic studies. mdpi.com

For this compound, one could model various reactions, such as nucleophilic aromatic substitution, where the nitro group is displaced by a nucleophile. Computational modeling could determine the preferred site of attack and the energetic barriers for different nucleophiles, providing insights that would be valuable for synthetic chemists.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics-based methods like DFT are excellent for understanding electronic structure, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule behaves in different environments, such as in a solvent or interacting with a biological macromolecule.

An MD simulation of this compound could reveal the preferred conformations of the ethoxy group relative to the pyridine ring and how these conformations are influenced by the solvent. Furthermore, simulations could model how multiple molecules of this compound interact with each other in the solid state, providing insights into its crystal packing and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.govmdpi.com By identifying the key molecular descriptors that correlate with the desired activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Should a particular biological activity be discovered for this compound, a QSAR study could be initiated on a series of its derivatives. This would involve synthesizing or computationally designing a library of related compounds with variations in their substituents. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. Statistical methods would then be used to build a model that correlates these descriptors with the measured biological activity. Such a model would be instrumental in guiding the synthesis of new derivatives with potentially enhanced activity.

Biological and Pharmacological Research of 4 Ethoxy 3 Nitropyridine Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Detailed Structure-Activity Relationship (SAR) studies specifically for derivatives of 4-ethoxy-3-nitropyridine are not extensively documented in current research literature. However, broader studies on nitropyridine-containing compounds offer insights into how structural modifications can influence biological activity. For instance, research on various pyridine (B92270) derivatives has shown that the nature and position of substituents on the pyridine ring are critical for their antiproliferative activity. chemsrc.com

In a broader context, the 4-ethoxy group in the 4-position of a dihydropyridine (B1217469) ring has been noted to improve aqueous solubility and kinase selectivity in a series of Met kinase inhibitors. nih.gov This suggests that the ethoxy group at the 4-position of the pyridine ring in this compound could be a key feature for modulating the physicochemical properties and biological activity of its derivatives.

Table 1: General SAR Insights from Broader Pyridine and Nitropyridine Studies

| Structural Feature | Observed Effect on Biological Activity | Reference |

| Position of Nitro Group | Influences the selectivity of chemical reactions for synthesis. | nih.gov |

| Ethoxy Group at C4 | Can improve aqueous solubility and kinase selectivity. | nih.gov |

| Substituents on Pyridine Ring | Number and position of groups like -OCH3, -OH, and halogens can significantly alter antiproliferative activity. | chemsrc.com |

Mechanistic Insights into Biological Activity (e.g., enzyme inhibition, receptor binding)

Direct mechanistic studies on derivatives of this compound are scarce. However, the known reactivity of the nitropyridine scaffold provides a basis for potential mechanisms of action. The nitro group is a strong electron-withdrawing group, which can activate the pyridine ring for nucleophilic substitution reactions. thieme-connect.com This reactivity is fundamental in synthesizing a variety of derivatives.

The biological activity of such derivatives would be contingent on the nature of the final molecule. For example, if this compound is used as a precursor to synthesize a compound that mimics a natural ligand, the mechanism could involve competitive binding to a receptor. Alternatively, derivatives could be designed to act as enzyme inhibitors. For instance, various nitropyridine derivatives have been synthesized and evaluated as inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Identification of Molecular Targets and Pathways

Specific molecular targets for derivatives of this compound have not been explicitly identified in the available literature. The identification of such targets is a crucial step in drug discovery and typically follows the observation of a biological effect.

However, based on the targets of other nitropyridine derivatives, one could hypothesize potential target classes for compounds synthesized using this compound. These could include:

Kinases: As demonstrated by the discovery of nitropyridine-based inhibitors of JAK2 and GSK3, kinases are a prominent target class. nih.gov The development of a Met kinase inhibitor containing a 4-ethoxy-dihydropyridine moiety further supports this. nih.gov

Urease: 3-Nitropyridylpiperazine derivatives have shown potential as urease inhibitors. nih.gov

HIV-1 Enzymes: A nitropyridine derivative fused with a furoxan ring has been studied as a dual inhibitor of HIV-1 integrase and RNase H. nih.gov

Further research is necessary to determine if derivatives of this compound can be designed to interact with these or other molecular targets.

Applications in Medicinal Chemistry Drug Design

The primary application of this compound in medicinal chemistry is as a starting material or intermediate for the synthesis of more complex, biologically active molecules. fluorochem.co.uk Its structure, featuring both an ethoxy and a nitro group on a pyridine ring, offers multiple points for chemical modification, making it a versatile scaffold.

The general strategy involves using the inherent reactivity of the nitropyridine system to build larger molecules with desired pharmacophores. The nitro group can be reduced to an amino group, which can then be further functionalized. This approach has been used to create libraries of compounds for screening against various biological targets. nih.gov

Radiolabeling Strategies for Imaging and Diagnostics

There is no specific information available on the radiolabeling of this compound or its direct derivatives for imaging and diagnostics. However, the field of radiolabeling offers general strategies that could potentially be applied.

For positron emission tomography (PET), a common strategy involves incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecule of interest. This often requires the synthesis of a suitable precursor that can undergo a rapid radiolabeling reaction. If a derivative of this compound were identified as a promising ligand for a specific biological target in the brain or other organs, a synthetic route to a radiolabeled version could be developed. This would likely involve modifying the structure to include a group amenable to radiolabeling, such as a leaving group for nucleophilic substitution with [¹⁸F]fluoride.

Catalytic Applications of 4 Ethoxy 3 Nitropyridine and Its Derivatives

Role as a Catalyst or Pre-catalyst in Organic Transformations

While 4-ethoxy-3-nitropyridine itself is primarily a precursor, its derivatives, particularly those derived from the reduction of the nitro group to an amine, have shown significant catalytic activity. The resulting 4-aminopyridine (B3432731) derivatives are highly effective nucleophilic catalysts.

A notable application of such derivatives is in the acylation and phosphorylation of alcohols. Researchers have focused on tuning the structure of 4-aminopyridine catalysts to enhance their activity and selectivity. By modifying the substituents on the amino group, it is possible to augment the nucleophilicity of the pyridine (B92270) core and introduce lipophilic domains to control substrate selectivity. tau.ac.ilresearchgate.net For instance, attaching benzyl (B1604629) moieties with long apolar alkoxy groups to the amine nitrogen has been shown to substantially improve catalyst activity in phosphorylation reactions. tau.ac.il

Furthermore, 4-aminopyridine derivatives have been immobilized on solid supports to create reusable and stable heterogeneous catalysts. One such example involves the functionalization of silica-coated magnetic nanoparticles (MNPs) with 4-aminopyridine. These MNPs@SiO₂-Pr-AP (4-aminopyridine functionalized silica (B1680970) on magnetic nanoparticles) have been successfully employed as a catalyst in the one-pot, multi-component synthesis of pyranoquinoline derivatives. tandfonline.com The key advantages of this catalytic system include high product yields, short reaction times, and simple workup procedures, with the catalyst being easily recoverable using an external magnet. tandfonline.com

The general utility of pyridine derivatives extends to various catalytic systems. For example, pyridine and its derivatives are integral components in catalysts for treating industrial wastewater containing organic pollutants through processes like catalytic wet air oxidation (CWAO). bohrium.com

Ligand Design for Metal-Catalyzed Reactions

The pyridine motif is a cornerstone in the design of ligands for transition metal catalysis due to its effective coordination with a wide range of metal centers. wikipedia.org Derivatives of this compound can be strategically modified to serve as ligands in various metal-catalyzed reactions. The electronic and steric properties of these ligands can be fine-tuned by altering the substituents on the pyridine ring.

A significant area of application is in the development of pyridine-alkoxide (pyalk) ligands. These ligands, when complexed with transition metals like iridium and copper, have demonstrated remarkable activity in water oxidation catalysis, a crucial process for artificial photosynthesis technologies. sacredheart.edu The synthesis of a suite of pyridine alkoxide ligands with varied steric and electronic properties allows for a systematic study of ligand effects on the structure and reactivity of the metal complexes, paving the way for more efficient and sustainable first-row transition metal catalysts. sacredheart.edu

Pyridine-containing ligands are also essential in cross-coupling reactions. For instance, pyridine-oxazoline (pyrox) ligands can stabilize low-valent organonickel radical complexes, which are key intermediates in these reactions. The redox activity of the pyrox ligand plays a crucial role in stabilizing electron-rich Ni(II) species, which facilitates the reductive activation of electrophiles. nih.gov

Moreover, pyridine-based ligands are employed in nickel-catalyzed C-4 selective alkylation of the pyridine ring itself. In these reactions, a nickel catalyst, in cooperation with a Lewis acid and an N-heterocyclic carbene ligand, facilitates the direct addition of pyridine across alkenes and alkynes. nih.gov The versatility of pyridine as a ligand is further highlighted by its use in popular catalysts like Crabtree's catalyst for hydrogenation reactions. wikipedia.org

The following table summarizes the application of various pyridine derivative-based ligands in metal-catalyzed reactions.

| Ligand Type | Metal | Catalytic Application | Reference |

| Pyridine-alkoxide (pyalk) | Iridium, Copper | Water oxidation catalysis | sacredheart.edu |

| Pyridine-oxazoline (pyrox) | Nickel | Cross-coupling reactions | nih.gov |

| N-heterocyclic carbene | Nickel | C-4 alkylation of pyridine | nih.gov |

| Pyridine | Iridium | Hydrogenation (Crabtree's catalyst) | wikipedia.org |

| Pyridine-4,5-dicarboxylate | Silver(I) | Antimicrobial applications | rsc.org |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. Derivatives of this compound, particularly those that can be transformed into chiral structures, hold potential as organocatalysts.

The development of organocatalysts often draws inspiration from naturally occurring structures. Proline and its derivatives, for example, are highly effective organocatalysts for a variety of asymmetric reactions, including aldol, Mannich, and Michael reactions. researchgate.netnih.govmagtech.com.cn These catalysts operate through the formation of enamine or iminium ion intermediates. Similarly, chiral derivatives of 4-aminopyridine could be designed to catalyze asymmetric transformations.

Research into 4-aminopyridine-based organocatalysts has shown promise. By introducing chirality and tuning the electronic and steric environment around the catalytically active nitrogen atom, it is possible to achieve high levels of enantioselectivity. For example, the synthesis of tetrazole and acylsulfonamide organocatalysts derived from proline has led to superior results in asymmetric reactions compared to proline itself. nih.gov This highlights the potential for developing novel catalysts based on other scaffolds like 4-aminopyridine.

The functionalization of 3-nitropyridines, a class of compounds to which this compound belongs, is a key step in creating such catalysts. Methods for the selective amination of 3-nitropyridines have been developed, providing access to a range of aminopyridine derivatives that can be further modified. ntnu.no

The following table provides examples of organic reactions where derivatives of pyridine and other nitrogen-containing heterocycles have been used as organocatalysts.

| Catalyst Type | Reaction | Key Features | Reference |

| Proline Derivatives | Aldol, Mannich, Michael Reactions | High enantioselectivity and diastereoselectivity. | researchgate.netnih.gov |

| 4-Aminopyridine Derivatives | Acylation, Phosphorylation | Improved activity and site-selectivity. | tau.ac.ilresearchgate.net |

| Pyrrolidin-2-one Derivatives | Aza-Michael/Aldol Domino Reaction | Excellent diastereoselectivity and good enantioselectivity. | nih.gov |

| Poly(vinyl pyridine) supported catalysts | Various organic transformations | Reusable and easy to separate from the reaction mixture. | researchgate.net |

Conclusion and Future Research Directions

Summary of Current Research Status

4-Ethoxy-3-nitropyridine is a versatile heterocyclic compound that has garnered attention in various fields of chemical research. chemimpex.com Its unique molecular structure, featuring an ethoxy group and a nitro group on a pyridine (B92270) ring, makes it a valuable intermediate in the synthesis of more complex molecules. chemimpex.comntnu.no Currently, it is primarily utilized as a building block in the development of pharmaceuticals and agrochemicals. chemimpex.com

In medicinal chemistry, this compound serves as a crucial precursor for creating a range of biologically active compounds. chemimpex.com Researchers have successfully employed it in the design of molecules targeting specific biological pathways, highlighting its significance in drug discovery. chemimpex.com Its structural motifs are found in compounds developed for neurological disorders. chemimpex.com

Beyond pharmaceuticals, this compound also finds applications in material science and agricultural chemistry. chemimpex.com It is used in formulating advanced materials and in the development of pesticides. chemimpex.com The stability and reactivity of this compound contribute to the creation of innovative products in these sectors. chemimpex.com

Emerging Research Avenues and Challenges

Emerging research is beginning to explore the broader potential of this compound and related nitropyridines. Nitropyridines are being investigated as scaffolds for bioactive molecules, with recent studies showing their potential as radiolabeled compounds for positron-emission tomography (PET) and as ligands in bioactive coordination compounds. nih.gov While nitropyridines were previously considered an under explored class of compounds due to limited functionalization methods, new synthetic routes are making them more accessible for research. nih.gov

A significant challenge lies in the selective functionalization of the pyridine ring. The reactivity of the nitro and ethoxy groups, along with the pyridine nitrogen, can lead to a mixture of products in chemical reactions. ntnu.no Developing more selective and efficient synthetic methodologies will be crucial for unlocking the full potential of this compound. Further investigation into its reactivity, particularly with various nucleophiles and in different reaction conditions, is an active area of research. ntnu.no

Another challenge is the limited availability of comprehensive toxicological and environmental impact data. As the applications of this compound and its derivatives expand, a thorough understanding of their safety profiles will be essential for responsible development and commercialization.

Potential for Novel Applications

The unique electronic and structural properties of this compound suggest its potential for novel applications beyond its current uses. In materials science, its incorporation into polymers could lead to materials with enhanced thermal stability, optical properties, or conductivity. chemimpex.com The electron-withdrawing nature of the nitro group and the electron-donating nature of the ethoxy group could be exploited in the design of new dyes, sensors, or electronic materials. nih.gov

In the field of catalysis, derivatives of this compound could serve as ligands for metal catalysts, potentially influencing the selectivity and efficiency of various organic transformations. nih.gov The pyridine nitrogen offers a coordination site for metals, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting catalyst.

Furthermore, the exploration of its biological activities could reveal new therapeutic areas. While it is currently used as an intermediate, the compound itself or its simple derivatives may possess intrinsic biological properties that have yet to be fully investigated. Systematic screening of this compound and a library of its derivatives against a wide range of biological targets could uncover unexpected and valuable therapeutic leads. The growing interest in nitropyridine-containing compounds as potential inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3) suggests that this compound could be a valuable starting point for the development of new kinase inhibitors. nih.gov

常见问题

Basic Synthesis: What are the standard synthetic routes for 4-ethoxy-3-nitropyridine, and how can reaction conditions be optimized?

Answer:

The primary synthesis involves nitration of 4-hydroxypyridine followed by ethoxylation. A validated method includes:

Nitration : Treat 4-hydroxypyridine with fuming HNO₃ and H₂SO₄ to yield 4-hydroxy-3-nitropyridine .

Ethoxylation : React the intermediate with PCl₅ (phosphorus pentachloride) and ethanol in a one-pot reaction to substitute the hydroxyl group with an ethoxy group .

Optimization Tips :

- Use anhydrous ethanol to minimize hydrolysis.

- Monitor temperature (typically 0–5°C during nitration) to avoid over-nitration or decomposition.

- Purity of intermediates can be improved via recrystallization in ethanol/water mixtures .

Advanced Synthesis: How can regioselective functionalization of this compound be achieved for derivative synthesis?

Answer:

The nitro and ethoxy groups enable regioselective modifications:

- Amination : React with ammonium acetate under reflux to replace the nitro group with an amino group, yielding 4-amino-3-ethoxypyridine. Phase-transfer catalysts (e.g., benzyl chloride with K₂CO₃) enhance efficiency .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine while retaining the ethoxy group.

Key Considerations : - Protect the ethoxy group during reduction using inert atmospheres (N₂/Ar) to prevent de-ethoxylation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Basic Characterization: What spectroscopic methods are most effective for confirming the structure of this compound?

Answer:

- ¹H NMR : Look for signals at δ 1.45 ppm (triplet, CH₃ of ethoxy) and δ 4.15 ppm (quartet, OCH₂). Aromatic protons appear as doublets between δ 8.2–9.0 ppm .

- IR Spectroscopy : Strong absorbance at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-O-C stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 168.15 (C₇H₈N₂O₃) .

Advanced Characterization: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

Answer:

Single-crystal X-ray diffraction provides precise bond angles and torsion angles. For example:

- Torsion Analysis : The ethoxy group in this compound exhibits a dihedral angle of ~15° relative to the pyridine ring, minimizing steric hindrance .

- Packing Interactions : Hydrogen bonding between nitro groups and adjacent molecules can influence crystallinity. Use solvents like THF or ethyl acetate for crystal growth .

Basic Safety: What are the critical handling and storage protocols for this compound?

Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong oxidizers (risk of exothermic decomposition) .

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C. Hydrochloride salts (e.g., CAS 94602-04-7) are more stable but hygroscopic .

Advanced Applications: How can this compound be utilized in fluorescence studies?

Answer:

The nitro group acts as an electron-withdrawing moiety, enabling fluorescence quenching or enhancement in π-conjugated systems:

- Solvent Effects : Fluorescence intensity in THF is 2× higher than in ethanol due to reduced polarity .

- Concentration Dependence : Linear correlation between fluorescence intensity and concentration (1–10 µM range) in acetonitrile .

Experimental Design : Use a quartz cell and standardized spectrometer settings (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) for reproducibility .

Data Contradiction: How to resolve discrepancies in reported synthetic yields of this compound?

Answer:

Reported yields vary (50–85%) due to:

- By-Product Formation : Over-nitration generates 3,4-dinitropyridine derivatives. Use stoichiometric HNO₃ and short reaction times to suppress this .

- Workup Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization affects recovery. For >90% purity, combine both methods .

Functionalization Challenges: What strategies mitigate ethoxy group displacement during derivatization?

Answer:

- Protection : Temporarily convert the ethoxy group to a silyl ether (e.g., TBSCl) before reactions involving nucleophiles .

- Mild Conditions : Use low temperatures (0°C) and non-polar solvents (e.g., toluene) to preserve the ethoxy moiety during alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。